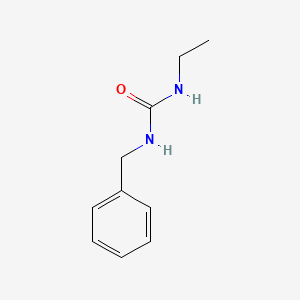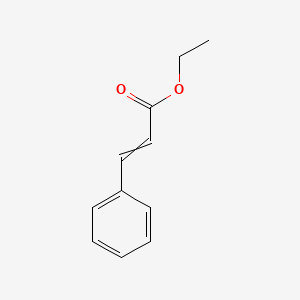
Ethyl 3-phenylprop-2-enoate
概要
説明
Ethyl 3-phenylprop-2-enoate, also known as Ethyl cinnamate, is an ester of cinnamic acid and ethanol . It is present in the essential oil of cinnamon . Pure ethyl cinnamate has a "fruity and balsamic odor, reminiscent of cinnamon with an amber note" .
Synthesis Analysis
Ethyl 3-phenylprop-2-enoate can be synthesized by the esterification reaction involving ethanol and cinnamic acid in the presence of sulfuric acid .
Molecular Structure Analysis
The molecular formula of Ethyl 3-phenylprop-2-enoate is C11H12O2 . The linear formula is C6H5CH=CHCOOC2H5 .
Chemical Reactions Analysis
Ethyl 3-phenylprop-2-enoate reacts with electrophiles to afford meta-disubstituted arenes .
Physical And Chemical Properties Analysis
Ethyl 3-phenylprop-2-enoate is a colorless liquid . It has a molecular weight of 176.22 . The melting point is 6-8 °C, the boiling point is 272 °C, and the refractive index (20 °C) is 1.560 . It is soluble in ethanol, ethyl acetate, ether, and acetone, and is insoluble in water .
科学的研究の応用
Crystal Structure and Intermolecular Interactions
Ethyl 3-phenylprop-2-enoate and its derivatives have been extensively studied for their crystal structures and intermolecular interactions. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits unique N⋯π and O⋯π interactions, forming a zigzag double-ribbon structure, while its methoxyphenyl variant shows similar nonhydrogen bonding interactions (Zhang, Wu, & Zhang, 2011). Another study on nitro derivatives of ethyl (2E)-2-cyano-3-phenylprop-2-enoate highlights their assembly via weak C–H···O=C/O (nitro group), C–H···N, and π–π intermolecular interactions, crucial for crystal packing stability (Dey, Prakash, Chopra, Vasu, & Srinivas, 2014).
Enantioselective Hydrogenation
Ethyl 3-phenylprop-2-enoate derivatives also play a significant role in enantioselective hydrogenation. The hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, for example, results in ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. This process is sensitive to reaction temperature and can be used to obtain various high-purity compounds (Meng, Zhu, & Zhang, 2008).
Ultrasound in Enzymatic Hydrolysis
The use of ultrasound in enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate has been investigated. It was found that ultrasound bath application can appreciably decrease the reaction time of enzymatic hydrolysis without significantly changing the yield or enantiomeric excess of the reaction products (Ribeiro, Passaroto, & Brenelli, 2001).
Novel Uses in Kidney Research
Ethyl 3-phenylprop-2-enoate has been explored in kidney research. It has been used as a nontoxic solvent-based clearing reagent for analyzing murine kidneys using lightsheet microscopy. This approach has proven effective in studying the impact of kidney diseases on whole-organ physiology (Klingberg et al., 2017).
Safety And Hazards
将来の方向性
Ethyl 3-phenylprop-2-enoate has been used in tissue clearing methods for 3D imaging of heart and vasculature . It is suitable for immunohistochemistry and has been reported to preserve Enhanced Yellow Fluorescent Protein (EYFP) fluorescence . This suggests potential future applications in biomedical imaging and research .
特性
IUPAC Name |
ethyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEBGUQPQBELIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022520 | |
| Record name | Ethyl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-phenylprop-2-enoate | |
CAS RN |
103-36-6 | |
| Record name | Ethyl cinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(6-methylquinazolin-4-yl)amino]ethyl]acetamide](/img/structure/B7854350.png)
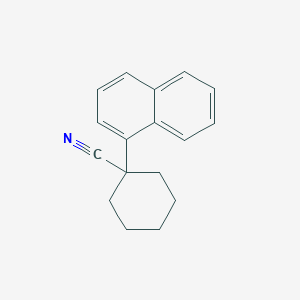
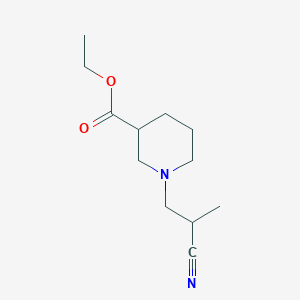
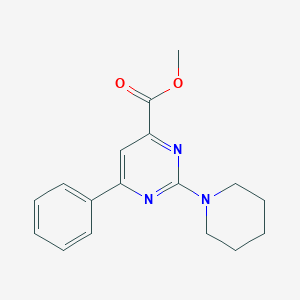
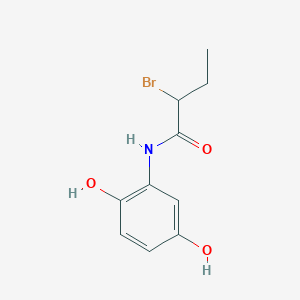
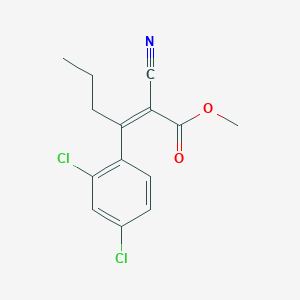
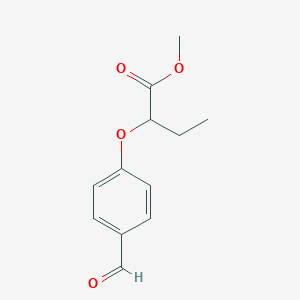
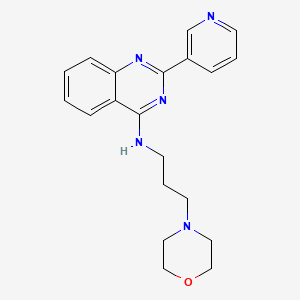
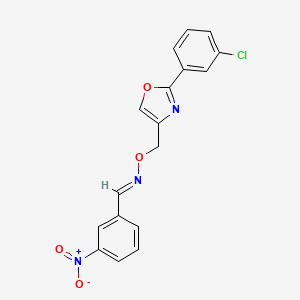
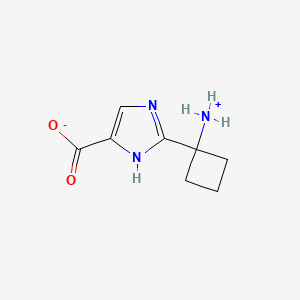

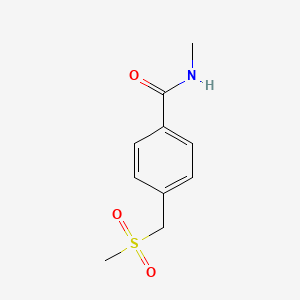
![benzyl N-[1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B7854463.png)
